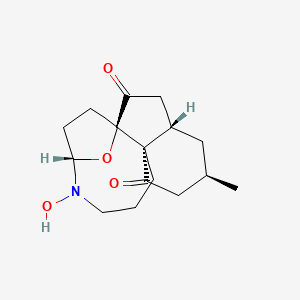

Sieboldine A

Description

Methodologies for Natural Product Isolation

The initial extraction of alkaloids from the plant material is typically followed by a series of purification steps. These methods are designed to separate compounds based on their physical and chemical properties.

Chromatographic techniques are fundamental to the isolation of pure natural products like Sieboldine A. mdpi.com These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. While the specific details of the chromatographic separation of this compound are not extensively documented in the provided results, the isolation of related alkaloids and natural products often involves techniques such as column chromatography and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is a commonly used method for purifying phenolic compounds and could be applicable to alkaloids as well. mdpi.com

Spectroscopic Techniques for Structure Determination

Once a pure sample of this compound was isolated, its intricate structure was pieced together using a variety of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, played a pivotal role in this process. nih.govacs.org

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. dokumen.pub

The ¹H NMR spectrum of this compound reveals characteristic signals, including a notable methyl group. researchgate.net The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra of this compound show a total of 16 carbon signals. researchgate.net These include a ketone carbon, a unique sp³ non-protonated carbon bonded to both an oxygen and a nitrogen atom (δC 95.5 ppm), an sp³ oxymethine carbon, two sp³ aminomethylene carbons, three sp³ methine carbons, seven sp³ methylene (B1212753) carbons, and one sp³ methyl carbon. researchgate.net

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Me-16 | 1.01 | d | 6.4 |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm | Carbon Type |

|---|---|---|

| Ketone | 214.6 | C |

| Quaternary | 95.5 | C |

| Oxymethine | 63.8 | CH |

| Aminomethylene | 60.5 | CH₂ |

| Aminomethylene | 53.0 | CH₂ |

| Methine | 57.8 | CH |

| Methine | 43.2 | CH |

| Methine | 24.5 | CH |

| Methyl | 22.3 | CH₃ |

Two-dimensional (2D) NMR experiments were crucial for assembling the complex tetracyclic framework of this compound. nih.govacs.orgresearchgate.net These techniques provide information about the connectivity between different atoms within the molecule. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.educlockss.org This helps to establish the sequence of protons in a spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netprinceton.educlockss.org This was used to assign the signals in the ¹³C NMR spectrum of this compound. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netprinceton.educlockss.org This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which was essential for piecing together the fused ring system of this compound. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides crucial information about the relative stereochemistry of the molecule.

The combined interpretation of these 1D and 2D NMR data, in conjunction with X-ray crystallographic analysis, allowed for the unambiguous determination of the novel and complex structure of this compound. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(1R,4S,6R,9S,14S)-13-hydroxy-6-methyl-17-oxa-13-azatetracyclo[12.2.1.01,9.04,9]heptadecane-2,8-dione |

InChI |

InChI=1S/C16H23NO4/c1-10-7-11-9-13(19)16-5-3-14(21-16)17(20)6-2-4-15(11,16)12(18)8-10/h10-11,14,20H,2-9H2,1H3/t10-,11+,14+,15-,16+/m1/s1 |

InChI Key |

PKOSXQDNEYPWGG-ZEDHKUJTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN([C@@H](O3)CC4)O)C(=O)C1 |

Canonical SMILES |

CC1CC2CC(=O)C34C2(CCCN(C(O3)CC4)O)C(=O)C1 |

Synonyms |

sieboldine A |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Sieboldine a

Spectroscopic Techniques for Structure Determination

One-Dimensional NMR (¹H, ¹³C)

Mass Spectrometry (MS)

Mass spectrometry was a pivotal tool in determining the molecular formula and structural components of Sieboldine A.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provided the precise elemental composition of this compound. Analysis using positive ion electrospray ionization (ESI) yielded a protonated molecule [M+H]⁺. This accurate mass measurement was crucial for distinguishing this compound from other compounds with similar nominal masses and for confirming its molecular formula.

Table 1: HRMS Data for this compound

| Ion Type | Observed m/z | Calculated m/z | Molecular Formula | Reference |

|---|

Mass Spectrometric Fragmentation Analysis

Tandem mass spectrometry (MS/MS) offers insights into the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). While detailed fragmentation studies specifically for this compound are not extensively published, analysis of related fawcettimine-type Lycopodium alkaloids provides a basis for predicting its behavior. nih.gov For fawcettimine-type alkaloids, a common fragmentation pathway observed in ESI-MS/MS involves the neutral loss of a water molecule (H₂O) from the protonated molecule [M+H]⁺, often resulting in the most intense fragment ion. nih.gov The complex tetracyclic structure of this compound, with its various rings and functional groups, would be expected to produce a unique fragmentation fingerprint, though specific pathways would require dedicated analysis. cdnsciencepub.comconicet.gov.ar

X-ray Crystallography for Absolute Stereochemistry

The definitive three-dimensional structure and absolute configuration of this compound were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netcdnsciencepub.commdpi.com This powerful technique provided precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the unprecedented fused-tetracyclic skeleton. mdpi.comnih.gov The analysis, using Cu Kα radiation, determined the absolute stereochemistry as 7S, 12R, 15R, which was supported by a Flack parameter of 0.06(18). researchgate.net This crystallographic data was essential for validating the proposed structure derived from other spectroscopic methods. nih.gov

Optical Rotation Measurements

Optical rotation measurements were conducted to determine the chiroptical properties of this compound, confirming it as a chiral molecule. The positive value indicates that it rotates plane-polarized light to the right (dextrorotatory). The values obtained for the natural product were consistent with those of the synthetically produced compound, providing further evidence for the successful total synthesis and correct stereochemical assignment. nih.govnih.gov

Table 2: Optical Rotation Data for this compound

| Sample Type | Specific Rotation [α] | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| Natural Product | +139° | 0.3 | Methanol | cdnsciencepub.comnih.govnih.gov |

| Synthetic (+)-Sieboldine A | +141° (at 23°C) | 0.4 | Methanol | cdnsciencepub.comnih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was used to identify the functional groups present in the this compound molecule. The spectrum displayed characteristic absorption bands corresponding to various vibrational modes of its structure.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3400 | O-H stretching (N-hydroxy group) | researchgate.net |

| 2940 | C-H stretching (aliphatic) | researchgate.net |

| 1750 | C=O stretching (cyclopentanone) | researchgate.net |

| 1695 | C=O stretching (cyclohexanone) | researchgate.net |

| 1450 | C-H bending | researchgate.net |

Compound Index

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Alopecuridine |

Biosynthetic Investigations of Sieboldine a

Proposed Biogenetic Pathways of Lycopodium Alkaloids

The biosynthesis of the diverse family of Lycopodium alkaloids is believed to originate from L-lysine. jst.go.jp Feeding experiments with radiolabeled precursors have been instrumental in outlining the general pathway. jst.go.jp The initial steps involve the conversion of L-lysine (8) to cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). nih.gov Following this, oxidative deamination of cadaverine, facilitated by a copper amine oxidase (CAO), leads to piperidine. nih.gov Piperidine then reacts with an acetate-derived unit, likely 4-(2-piperidyl)acetoacetate (10), to form pelletierine (B1199966) (9). jst.go.jp

From pelletierine, a series of complex cyclizations, rearrangements, and redox reactions give rise to the characteristic tetracyclic lycodane skeleton. nih.gov This core structure then serves as a branching point from which the four major classes of Lycopodium alkaloids—lycopodine-type, lycodine-type, fawcettimine-type, and a miscellaneous group—are derived through various modifications and oxidations. nih.gov These divergent pathways, likely catalyzed by enzymes such as cytochrome P450s (CYPs), are responsible for the vast structural diversity observed in this alkaloid family. nih.gov Biogenetically inspired syntheses have successfully mimicked these proposed pathways, lending chemical support to the hypothesized biological routes. nih.govd-nb.info

Specific Biogenetic Hypotheses for Sieboldine A

This compound is a structurally complex alkaloid, and its biosynthesis is thought to be intricately linked with other members of the Lycopodium family, particularly those of the fawcettimine (B102650) and lycodine (B1675731) types.

This compound contains a cis-hydrindane (B1200222) core, which is the signature structural feature of the fawcettimine class of Lycopodium alkaloids. nih.govacs.org This shared structural motif strongly suggests a close biogenetic relationship. The fawcettimine skeleton is proposed to arise from a rearrangement of the lycopodine (B1235814) framework, specifically through the migration of the C4-C13 bond to C12, which forms the characteristic five-membered ring of fawcettimine. ub.edu The presence of the cis-hydrindane system within this compound indicates that it is likely derived from a fawcettimine-type precursor. researchgate.netresearchgate.net

Compelling evidence for the immediate biosynthetic precursor of this compound points towards (+)-alopecuridine, another Lycopodium alkaloid isolated alongside this compound from Lycopodium sieboldii. nih.govacs.org The structural similarity between the two molecules is striking, suggesting that a direct oxidative transformation connects them. This hypothesis has been substantiated through successful biomimetic total syntheses, which have converted alopecuridine into this compound. researchgate.netacs.orgnih.govnih.gov These synthetic achievements have not only provided access to these complex molecules but also validated the proposed biogenetic relationship. acs.orgnih.gov

The most widely accepted hypothesis for the conversion of alopecuridine to this compound involves a sequence of N-oxidation followed by an intramolecular cyclization via a nitrone intermediate. acs.orgnih.gov It is postulated that the tertiary amine of alopecuridine undergoes oxidation to form an N-oxide or a related hydroxylamine (B1172632) derivative. uni-muenchen.de A subsequent oxidation step would then generate a highly electrophilic cyclic nitrone. uni-muenchen.de This reactive intermediate is perfectly positioned for the intramolecular trapping by the tertiary hydroxyl group present in the alopecuridine structure. This cyclization event forges the final tetrahydrofuran (B95107) ring and establishes the unprecedented N-hydroxyazacyclononane ring system embedded within a bicyclo[5.2.1]decane-N,O-acetal, yielding this compound. nih.govresearchgate.net This biomimetic transformation has been successfully demonstrated in the laboratory, where the oxidation of alopecuridine afforded this compound, thus confirming the chemical feasibility of this proposed biosynthetic step. researchgate.netacs.orgnih.gov

Interestingly, the precursor alopecuridine also serves as a branch point to another structurally unique alkaloid, (-)-lycojapodine A. acs.orgnih.gov The proposed biogenetic conversion to lycojapodine A follows a different oxidative pathway, highlighting the efficiency of natural product biosynthesis in generating diversity from a common intermediate. This alternative pathway is thought to proceed through the formation of a cyclic hemiketal from alopecuridine. acs.orgnih.gov Subsequent oxidative cleavage of the resulting diol leads to the rearranged skeleton of lycojapodine A. acs.orgnih.gov The successful biomimetic synthesis of lycojapodine A from alopecuridine via this distinct route underscores how subtle changes in oxidative processing can lead to dramatically different molecular architectures. acs.org This divergent pathway provides crucial context for the specificity of the N-oxidation/nitrone formation route in the biosynthesis of this compound.

Postulated Conversions from Alopecuridine

N-oxidation and Nitrone Formation Pathways

Enzymatic Studies and Precursor Incorporation Experiments (Hypothetical)

While biomimetic syntheses have provided strong support for the proposed biogenetic pathways of this compound, direct enzymatic and in-vivo evidence is currently lacking. Future research in this area would be crucial for definitively establishing the biosynthetic sequence.

Hypothetically, enzymatic studies would focus on identifying and characterizing the specific enzymes responsible for the conversion of alopecuridine to this compound. This would likely involve searching for N-oxidases or cytochrome P450 monooxygenases within Lycopodium sieboldii that can act on alopecuridine as a substrate. Cell-free extracts from the plant could be assayed for their ability to catalyze this transformation. Subsequent protein purification and gene identification would allow for the detailed characterization of the responsible enzyme(s).

Precursor incorporation experiments would provide in-vivo validation of the proposed pathway. This would involve administering isotopically labeled (e.g., ¹³C, ¹⁴C, or ²H) versions of hypothesized precursors to living Lycopodium sieboldii plants. The following experiments could be envisioned:

Labeled L-Lysine Feeding: Administration of labeled L-lysine should result in the incorporation of the label into the core skeleton of both alopecuridine and this compound, confirming lysine as the primary building block.

Labeled Pelletierine Feeding: Similarly, feeding labeled pelletierine would test its role as a key intermediate in the formation of the downstream alkaloids.

Labeled Alopecuridine Feeding: The most direct test would involve feeding the plant with labeled (+)-alopecuridine. The subsequent isolation of labeled this compound would provide definitive proof that alopecuridine is its direct biosynthetic precursor.

The outcomes of these hypothetical studies would provide a complete and experimentally verified picture of the biosynthetic journey to this remarkable natural product.

Chemical Synthesis Strategies for Sieboldine a and Analogues

Total Synthesis Approaches

The total synthesis of Sieboldine A has been achieved through various routes, each highlighting different key strategies for constructing its intricate molecular framework. These approaches have not only provided access to this rare natural product but have also contributed significantly to the field of organic synthesis.

The retrosynthetic analysis of this compound reveals the strategic disconnections that form the foundation of the synthetic plans. A common feature in many approaches is the late-stage formation of the sensitive N-hydroxyazacyclononane ring. nih.govnih.gov This strategy avoids subjecting the delicate N,O-acetal functionality to harsh reaction conditions in the early or intermediate stages of the synthesis. acs.orgnih.gov

The core of this compound is the cis-hydrindane (B1200222) ring system, a characteristic feature of fawcettimine-type Lycopodium alkaloids. acs.orgnih.gov Synthetic strategies often focus on the efficient and stereocontrolled construction of this bicyclic core as a primary objective. acs.orgnih.govnih.govmdpi.com Key disconnections often simplify the molecule into a functionalized cis-hydrindanone intermediate and a side chain containing the precursor to the nine-membered ring. nih.govnih.gov

For instance, one retrosynthetic approach envisioned the N-hydroxyazacyclononane ring being formed via an intramolecular coupling of a tethered hydroxylamine (B1172632) with a five-membered lactol or a related derivative. nih.gov This lactol, in turn, could be derived from a spiro-tricyclic tetrahydrofuran (B95107), which would be synthesized from an α-methylene cis-hydrindandione. nih.gov This dione (B5365651) represents a key intermediate, the synthesis of which is a major focus. nih.gov

Another strategy disconnects the tetracyclic skeleton at the C-N and C-O bonds of the N,O-acetal. acs.org This leads to a diol precursor, where the nitrogen functionality is introduced via hydroboration-oxidation of an allyl group, followed by a Mitsunobu reaction. acs.org The cis-hydrindanone core in this plan is constructed using a Ueno-Stork cyclization. acs.org

A summary of key retrosynthetic disconnections is presented below:

| Disconnection Point | Precursor Fragment(s) | Key Transformation |

| N-hydroxyazacyclononane ring (N,O-acetal) | Tethered hydroxylamine and lactol | Intramolecular cyclization/condensation |

| cis-Hydrindane core | Acyclic or monocyclic precursors | Cationic cyclization, Pauson-Khand reaction, Ueno-Stork cyclization |

| Spiro tetrahydrofuran ring | α-Methylene cis-hydrindandione | Conjugate addition and oxidation |

The first total synthesis of (+)-Sieboldine A was a landmark achievement reported by the Overman group in 2010. nih.govmdpi.comacs.org This synthesis was accomplished in 20 steps, starting from the readily available chiral building block, (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. nih.govnih.gov A key feature of this synthesis was the use of a gold(I)-catalyzed pinacol-terminated 1,6-enyne cyclization to construct the cis-hydrindanone core. nih.govmdpi.com The challenging N-hydroxyazacyclononane ring was successfully formed in the later stages through the cyclization of a thioglycoside precursor. nih.govnih.gov

Following this, in 2011, Tu and coworkers reported a biomimetic synthesis of (±)-Sieboldine A. acs.orgacs.org Their approach was inspired by the proposed biogenetic pathway of the alkaloid. acs.org They later extended this methodology to achieve the synthesis of the optically active form. acs.org Key reactions in their strategy included a semipinacol rearrangement of a functionalized medium-sized ring and an intramolecular pinacol (B44631) coupling mediated by samarium(II) iodide. acs.org

These initial syntheses not only made this compound accessible for further study but also showcased the power of modern synthetic methodologies in conquering complex molecular architectures.

Achieving enantioselectivity has been a central theme in the total synthesis of (+)-Sieboldine A. Different strategies have been employed to control the stereochemistry throughout the synthetic sequences.

The Overman group's first synthesis began with an enantiomerically pure starting material, ensuring the final product's chirality. nih.gov This approach relies on the transfer of stereochemical information from a chiral pool molecule.

In 2017, Mukai and coworkers reported a highly enantioselective total synthesis starting from 5-(p-methoxybenzyloxy)pentyne. acs.orgresearchgate.net A key step in their route was an enantioselective Keck allylation, which established the initial stereocenter with high enantiomeric excess. acs.orgresearchgate.net This was followed by a Pauson-Khand reaction to build the bicyclo[4.3.0]nonenone fragment with high diastereoselectivity. acs.org

More recently, an 11-step enantioselective total synthesis was accomplished starting from (5R)-methylcyclohex-2-en-1-one. acs.orgnih.gov This synthesis featured an intramolecular ketone/ester reductive coupling and a one-pot acidic treatment to rapidly construct the oxa-spiroacetal moiety. nih.govresearchgate.net

These diverse enantioselective strategies are summarized in the table below:

| Approach | Key Enantioselective Step | Starting Material |

| Overman (2010) | Use of chiral starting material | (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one |

| Mukai (2017) | Enantioselective Keck allylation | 5-(p-methoxybenzyloxy)pentyne |

| Tu (2022) | Use of chiral starting material | (5R)-methylcyclohex-2-en-1-one |

The synthesis of this compound has been a fertile ground for the application and development of powerful chemical reactions. The construction of its two most challenging structural motifs, the cis-hydrindanone core and the N-hydroxyazacyclononane ring, has spurred significant methodological innovation.

The stereocontrolled construction of the cis-fused hydrindanone core is a critical phase in the synthesis of this compound. Several elegant solutions to this problem have been reported.

Pinacol-Terminated Cyclizations and Gold(I)-Promoted Reactions: The Overman group pioneered the use of a pinacol-terminated cyclization cascade for this purpose. mdpi.com Their initial attempts using a standard Prins-pinacol reaction gave modest yields. nih.gov This led them to explore a related pinacol-terminated 1,6-enyne cyclization. nih.gov In a key step, a cationic gold(I) catalyst was used to activate an alkyne, promoting a cyclization-pinacol sequence that delivered the desired cis-hydrindanone as a single stereoisomer in good yield. nih.govmdpi.comacs.org This mild, catalytic procedure proved to be highly effective. nih.govacs.org The use of gold(I) catalysis in natural product synthesis has seen a surge in interest due to its ability to promote complex bond formations under mild conditions. frontiersin.orgbeilstein-journals.orgacs.org

Ueno-Stork Reaction: The Mukai group employed a different strategy, utilizing a Ueno-Stork reaction to construct the cis-hydrindane skeleton. acs.orgacs.org This radical cyclization of a haloacetal onto an alkene is a powerful method for forming carbon-carbon bonds and has been widely used in the synthesis of complex natural products. purdue.edunih.govthieme-connect.com In their synthesis, the Ueno-Stork cyclization successfully forged the quaternary carbon stereocenter at the ring junction with the desired stereochemistry. acs.orgacs.org

A comparison of these key cyclization reactions is provided below:

| Reaction | Key Features | Catalyst/Reagent |

| Pinacol-Terminated 1,6-Enyne Cyclization | Mild, catalytic, high stereoselectivity | Cationic Gold(I) complex |

| Ueno-Stork Reaction | Radical-based, forms quaternary centers | n-Bu3SnH, AIBN |

The formation of the unprecedented N-hydroxyazacyclononane ring, embedded within a bicyclo[5.2.1]decane-N,O-acetal, represented a formidable challenge. nih.govnih.govresearchgate.net

Thioglycoside Precursor Cyclization: The Overman group developed a novel and surprisingly efficient method for constructing this nine-membered ring. nih.govresearchgate.net They fashioned the ring by the cyclization of a thioglycoside precursor. nih.govnih.gov This was achieved by exposing the precursor to dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), which promoted the intramolecular cyclization to yield the pentacyclic core of this compound. nih.gov

Schmidt Glycosylation: The Mukai group, on the other hand, utilized a late-stage Schmidt glycosylation to assemble the N-hydroxyazacyclononane ring. acs.orgresearchgate.net The Schmidt glycosylation, which typically employs a trichloroacetimidate (B1259523) donor, is a widely used method for the formation of glycosidic bonds. acs.orgorganic-chemistry.orgwikipedia.org Its application in this context demonstrates its versatility in constructing complex, non-carbohydrate-based ring systems. acs.org

These innovative approaches to forming the nine-membered ring are summarized below:

| Method | Key Precursor | Activating Reagent |

| Thioglycoside Cyclization | Thioglycoside with tethered hydroxylamine | Dimethyl(methylthio)sulfonium triflate (DMTST) |

| Schmidt Glycosylation | Alcohol with trichloroacetimidate side chain | Trimethylsilyl triflate (TMSOTf) or Boron trifluoride etherate (BF3·OEt2) |

Key Reaction Sequences and Methodological Innovations

Strategic Use of Ring-Closing Metathesis (Hypothetical)

Ring-Closing Metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of cyclic systems, including medium and large rings that are often challenging to form via traditional methods. nih.govbeilstein-journals.org The reaction, typically catalyzed by well-defined ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two terminal olefins to form a new cycloalkene and a volatile ethylene (B1197577) byproduct. nih.govorganic-chemistry.org

While no published total synthesis of this compound has explicitly employed RCM as a key step, its strategic application can be hypothetically envisioned. A plausible disconnection for a hypothetical RCM approach could target the formation of the distinctive nine-membered N-hydroxyazacyclononane ring. In this scenario, a precursor containing two terminal alkene tethers—one connected to the nitrogen and the other at a suitable position on the molecular framework—could be subjected to RCM. This would forge the nine-membered ring in a single, efficient step. Challenges would include the synthesis of the diene precursor and controlling the stereochemistry, but the functional group tolerance of modern RCM catalysts makes this a theoretically viable strategy for constructing the core skeleton of this compound. nih.gov

Application of Samarium(II) Iodide-Mediated Reactions

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron transfer agent widely used in organic synthesis for its ability to mediate a variety of coupling reactions, often with high levels of chemo- and stereoselectivity. researchgate.netrsc.org In the context of this compound synthesis, SmI₂ has been critically applied in the total synthesis of (+)-alopecuridine, a key biogenetic precursor to this compound. nih.govfigshare.comacs.org

A pivotal step in the synthesis reported by Tu and coworkers involves a late-stage SmI₂-mediated intramolecular pinacol coupling. acs.orgoup.com A ketoaldehyde precursor was treated with SmI₂ in the presence of hexamethylphosphoramide (B148902) (HMPA) to induce a pinacol coupling, forming a diol. oup.comoup.com This reaction successfully constructed the five-membered ring of alopecuridine, establishing a crucial carbon-carbon bond. nih.govfigshare.com The high oxophilicity of samarium allows for well-defined transition states, which can lead to excellent stereocontrol in complex settings. rsc.orgresearchgate.net This application underscores the power of SmI₂-mediated reactions to forge challenging bonds within intricate molecular architectures, proving essential for the successful synthesis of the Lycopodium alkaloid family. researchgate.net

Diastereoselective Transformations

Given the multiple stereogenic centers within this compound, the development of highly diastereoselective transformations has been paramount to its successful synthesis. acs.org Synthetic routes have featured a variety of reactions designed to control the relative stereochemistry of the molecule's complex core. mdpi.com

Key diastereoselective transformations employed in the synthesis of this compound and its precursors include:

Pauson-Khand Reaction (PKR): A cobalt-catalyzed [2+2+1] cycloaddition was used to construct the bicyclo[4.3.0]nonenone core with outstanding diastereoselectivity (98:2). acs.org

Ueno-Stork Reaction: This radical cyclization was utilized to form the cis-hydrindane skeleton, effectively setting a key quaternary carbon center. researchgate.netresearchgate.net

Hydroxy-directed Pinacol Coupling: A samarium(II) iodide-mediated pinacol coupling directed by a nearby hydroxyl group was employed to establish the correct relative stereochemistry of an oxa-substituted quaternary center. acs.org

Stereoselective Reductions and Oxidations: Specific reagents were used to ensure high diastereoselectivity. For example, a K-selectride reduction was used for the stereoselective formation of a trans-diol derivative acs.org, and dimethyldioxirane (B1199080) (DMDO) was used for the stereoselective epoxidation of a tricyclic dihydropyran intermediate. researchgate.netnih.gov

Keck Allylation: An enantioselective Keck allylation was a key step in one synthetic route to provide a dienyne derivative with high stereoselectivity (93% ee). researchgate.netresearchgate.net

| Reaction Type | Purpose | Key Reagents | Diastereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction | Construction of bicyclo[4.3.0]nonenone fragment | Co₂(CO)₈, tetramethylthiourea | 98:2 | acs.org |

| Keck Allylation | Formation of optically active enyne | Chiral zirconium catalyst (e.g., (R)-BINOL) | 93% ee | researchgate.netresearchgate.net |

| K-Selectride Reduction | Stereoselective conversion of a ketone to a trans-diol | K-Selectride | High | acs.org |

| DMDO Oxidation | Formation of spiro tetrahydrofuran ring | Dimethyldioxirane (DMDO) | Stereoselective | researchgate.netnih.gov |

| Ueno-Stork Reaction | Construction of cis-hydrindane core with a quaternary carbon | Radical initiator | High | researchgate.netresearchgate.net |

Synthetic Challenges and Advancements in Efficiency and Stereocontrol

The total synthesis of this compound presents significant challenges due to its novel and intricate molecular structure. nih.gov The primary hurdles include the construction of its unprecedented fused tetracyclic skeleton, which contains an N-hydroxyazacyclononane ring embedded within a bicyclo[5.2.1]decane-N,O-acetal moiety. nih.govnih.govacs.org This N,O-acetal functionality was previously unknown in natural products and proved to be a formidable synthetic obstacle. nih.govnih.gov An additional challenge lies in the stereocontrolled formation of its vicinal quaternary carbon centers. oup.com

Several key advancements have been made to overcome these challenges and improve synthetic efficiency:

Gold(I)-Catalyzed Cyclization: The Overman group developed a mild and efficient Au(I)-promoted 1,6-enyne cyclization that terminates in a semipinacol rearrangement. nih.govresearchgate.net This reaction proved highly effective for assembling the cis-hydrindanone core of this compound as a single stereoisomer, illustrating a significant advancement over less efficient Lewis acid-activated methods. mdpi.comnih.gov

Late-Stage Ring Formation: To manage the sensitivity of the N,O-acetal, strategies were devised to form the N-hydroxyazacyclononane ring at a late stage of the synthesis. nih.gov One successful approach involved the cyclization of a protected-hydroxylamine thioglycoside precursor nih.govnih.gov, while another employed a direct TsOH-catalyzed displacement. nih.gov

Increased Efficiency: Continuous refinement of synthetic strategies has led to more concise routes. A notable achievement is an 11-step enantioselective total synthesis reported by the Yao group, which represents a significant improvement in efficiency. nih.govresearchgate.net This route features an intramolecular ketone/ester reductive coupling as a key step to rapidly construct the oxa-spiroacetal core. nih.gov

These advancements in methodology and strategy have not only made this compound more accessible for further study but have also contributed valuable new tools to the field of complex alkaloid synthesis.

Biomimetic Synthesis Approaches

Biomimetic synthesis, which seeks to mimic nature's own synthetic pathways, has provided an elegant and insightful approach to constructing this compound. It is proposed that this compound is biogenetically derived from the related Lycopodium alkaloid, (+)-alopecuridine. oup.com This hypothesis has been validated through chemical synthesis.

The group of Tu and coworkers successfully demonstrated the biomimetic conversion of synthetic (±)-alopecuridine into (±)-sieboldine A. oup.comresearchgate.net This transformation confirms the biogenetic relationship between the two alkaloids. nih.govfigshare.com The process involves a sequential two-step oxidation of alopecuridine. researchgate.net The proposed mechanism involves an initial N-oxidation of the alopecuridine nitrogen atom with an oxidant like m-CPBA to form an N-hydroxylamine intermediate. oup.comoup.com Subsequent oxidation, for instance with mercuric oxide (HgO), is presumed to generate a nitrone intermediate, which then undergoes a spontaneous intramolecular cyclization (aminalization) to yield the characteristic N,O-acetal structure of this compound. oup.comoup.com This biomimetic approach is not only synthetically useful but also provides strong evidence for the proposed biosynthetic pathways in the plant. figshare.com

Semi-synthesis of this compound from Related Alkaloids

The structural and biogenetic relationship between this compound and alopecuridine provides a direct opportunity for a semi-synthetic approach. nih.govfigshare.com A semi-synthesis utilizes a readily available natural product or a synthetic precursor as the starting material for conversion into the final target molecule.

The conversion of (+)-alopecuridine to (+)-sieboldine A serves as a prime example of this strategy. nih.govacs.org After the total synthesis of (+)-alopecuridine was achieved, it was used as the direct precursor for this compound. figshare.comoup.com The key transformation is an oxidation sequence that modifies the nitrogen-containing ring system. nih.gov The process involves the N-oxidation of alopecuridine, which leads to the formation of an N-hydroxylamine. This is followed by a further oxidation step that likely proceeds through a nitrone, which spontaneously cyclizes to form the thermodynamically stable bicyclo[5.2.1]decane-N,O-acetal system unique to this compound. nih.govfigshare.com This semi-synthetic step was crucial in confirming the structure of this compound and its relationship to other alkaloids in its class.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is crucial for exploring structure-activity relationships (SAR) and identifying new compounds with potentially improved biological profiles. Based on efficient total synthesis routes, several full-skeleton analogues of this compound have been synthesized. nih.govresearchgate.net

One strategy for generating derivatives involves leveraging late-stage intermediates from a total synthesis pathway. nih.gov For example, the Yao group synthesized a series of this compound analogues by modifying advanced intermediates from their 11-step total synthesis. nih.govresearchgate.net This approach allows for structural diversity to be introduced near the end of the synthetic sequence, which is an efficient way to produce a library of related compounds. The synthesized analogues were subsequently evaluated for their inhibitory activity against electric eel acetylcholinesterase, providing valuable data for understanding which parts of the molecule are essential for its biological function. nih.gov This work highlights how total synthesis can be a platform not only for confirming a structure but also for enabling medicinal chemistry investigations.

Design Principles for Structural Modification

The design of synthetic strategies for this compound and its analogues is heavily influenced by the molecule's inherent structural complexities and chemical sensitivities. A primary principle in its synthesis is the late-stage formation of its most delicate features. nih.govnih.gov

Retrosynthetic Planning: Most synthetic plans for this compound involve a retrosynthetic approach where the sensitive bicyclo[5.2.1]decane-N,O-acetal and the embedded N-hydroxyazacyclononane ring are assembled near the end of the synthesis. nih.govnih.gov This strategy avoids subjecting these sensitive functional groups to harsh reaction conditions that might be necessary for the construction of the core carbocyclic framework. For instance, the N-hydroxyazacyclononane ring is often formed by the intramolecular cyclization of a precursor containing a tethered hydroxylamine side chain onto a lactol or a related derivative. nih.govnih.gov

Core Structure Construction: The cis-hydrindane core is a distinctive feature of the fawcettimine (B102650) class of Lycopodium alkaloids, to which this compound belongs. nih.gov Synthetic designs prioritize the stereocontrolled construction of this ring system, including its quaternary carbon center. Strategies are designed to build this core efficiently, which can then serve as a scaffold for further modifications or the completion of the natural product synthesis.

Exploiting Biomimicry: One design principle is inspired by the proposed biosynthesis of this compound. Researchers have postulated and demonstrated that this compound can be formed from a biomimetic transformation of (+)-alopecuridine. wiley.comoup.com This involves the oxidation of alopecuridine to an N-hydroxylamine intermediate, which then undergoes spontaneous aminalization to yield the this compound skeleton. oup.comoup.com This approach provides a direct synthetic connection between two related natural products.

Identifying Functionalization Points: The core skeleton of this compound offers several positions for structural modification to create analogues. By developing a robust synthetic route to an advanced intermediate, chemists can use this common precursor to generate a library of analogues. An 11-step enantioselective total synthesis has been developed that allows for the synthesis of several full-skeleton analogues from advanced intermediates, which can then be tested for biological activity. acs.orgnih.govresearchgate.net

Synthetic Routes to Full-Skeleton Analogues

Several distinct and innovative synthetic routes have been established to construct the full tetracyclic skeleton of this compound, which are inherently adaptable for producing structural analogues. These routes often feature key chemical transformations to assemble the challenging structural motifs of the molecule.

Pinacol-Terminated Cyclizations: A successful strategy for forming the cis-hydrindanone core involves a pinacol-terminated cationic cyclization. One notable example utilizes a mild gold(I)-promoted 1,6-enyne cyclization that concludes with a semipinacol rearrangement to efficiently form the desired core structure. nih.govacs.org This method proved more efficient than earlier attempts with standard Prins-pinacol reactions. nih.gov

Pauson-Khand Reaction: An alternative approach employs the Pauson-Khand reaction to construct the bicyclo[4.3.0]nonenone derivative. This key step is followed by a Ueno-Stork reaction to form the cis-hydrindane core, which includes the critical quaternary carbon center. acs.orgresearchgate.net

Reductive Coupling and Spiroacetal Formation: A highly efficient, 11-step enantioselective synthesis was developed starting from (5R)-methylcyclohex-2-en-1-one. acs.orgnih.gov Key steps in this route include an intramolecular ketone/ester reductive coupling and a subsequent one-pot acidic treatment. This sequence rapidly assembles the characteristic oxa-spiroacetal moiety of the this compound framework. acs.orgnih.govresearchgate.net

Late-Stage N-Hydroxyazacyclononane Ring Formation: Fashioning the unprecedented N-hydroxyazacyclononane ring is a significant challenge addressed at a late stage in nearly all synthetic routes. nih.gov Several methods have been successfully implemented:

Schmidt Glycosylation: This method has been used to effectively form the N-hydroxyazacyclononane ring. acs.orgresearchgate.net

Thioglycoside Cyclization: The cyclization of a protected-hydroxylamine thioglycoside precursor has been shown to be a surprisingly efficient method for creating the N,O-acetal linkage and completing the nine-membered ring. nih.govnih.gov

TsOH-Catalyzed Displacement: In another efficient synthesis, a TsOH-catalyzed displacement reaction is used to directly form the characteristic N-hydroxyazacyclononane ring from an advanced intermediate. acs.orgnih.govresearchgate.net

Biomimetic Synthesis from Alopecuridine: As a testament to its biosynthetic origins, (±)-sieboldine A has been synthesized from synthetic (±)-alopecuridine. oup.comoup.com The transformation is achieved through sequential oxidations with m-CPBA and HgO, which presumably forms a nitrone intermediate that undergoes spontaneous cyclization to furnish the this compound skeleton. oup.com

A summary of key reactions in different total syntheses is presented below.

| Research Group/Approach | Key Reaction for Core Construction | Key Reaction for 9-Membered Ring Formation | Starting Material | Reference |

|---|---|---|---|---|

| Overman et al. | Au(I)-catalyzed 1,6-enyne cyclization / semipinacol rearrangement | Cyclization of a thioglycoside precursor | (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | nih.govnih.gov |

| Mukai et al. | Pauson-Khand reaction / Ueno-Stork reaction | Schmidt glycosylation | 5-(p-methoxybenzyloxy)pentyne | wiley.comacs.org |

| Tu et al. | Semipinacol rearrangement of an epoxy alcohol | Biomimetic oxidation/cyclization of alopecuridine | Alkenyl iodide and a ketone | oup.comoup.com |

| Yao et al. | Intramolecular ketone/ester reductive coupling | TsOH-catalyzed displacement | (5R)-methylcyclohex-2-en-1-one | acs.orgnih.gov |

Targeted Structural Elaboration for Specific Biological Activities

A primary motivation for synthesizing this compound analogues is to investigate its biological activities, particularly its reported inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in neurological conditions such as Alzheimer's disease. wiley.commit.edu By systematically modifying the structure of this compound, researchers can probe which functional groups are essential for its activity and potentially develop more potent or selective inhibitors.

One study accomplished an 11-step total synthesis of (+)-Sieboldine A and leveraged advanced intermediates to create several full-skeleton analogues. acs.orgnih.gov These analogues were then evaluated for their inhibitory effects on electric eel acetylcholinesterase, providing valuable structure-activity relationship (SAR) data. acs.orgnih.govresearchgate.net The findings from this research offer insight into how modifications to the core structure impact biological function.

The table below summarizes the reported inhibitory activities of (+)-Sieboldine A and synthesized analogues.

| Compound | Structural Modification vs. This compound | AChE Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| (+)-Sieboldine A | Natural Product | 2.0 | nih.govacs.org |

| Analogue 1 | Full-skeleton analogue from Yao et al. synthesis | Data reported in source | acs.orgnih.govresearchgate.net |

| Analogue 2 | Full-skeleton analogue from Yao et al. synthesis | Data reported in source | acs.orgnih.govresearchgate.net |

| Analogue 3 | Full-skeleton analogue from Yao et al. synthesis | Data reported in source | acs.orgnih.govresearchgate.net |

This targeted elaboration demonstrates the power of total synthesis not just as a tool for producing rare natural products, but as a platform for medicinal chemistry and the rational design of new therapeutic agents.

Structure Activity Relationship Sar Studies of Sieboldine a

Identification of Key Pharmacophores for Acetylcholinesterase Inhibition

The inhibitory action of Sieboldine A against acetylcholinesterase is attributed to its distinctive and complex tetracyclic framework. This intricate structure presents several key pharmacophoric features that are crucial for its biological activity.

The foundational structure is a fused tetracyclic ring system, which includes a cyclohexanone (B45756), a cyclopentanone (B42830), a tetrahydrofuran (B95107) (THF) ring, and an unprecedented N-hydroxy-azacyclononane (nine-membered nitrogen-containing) ring. nih.govresearchgate.net This rigid, polycyclic skeleton orients the functional groups in a specific three-dimensional arrangement, which is critical for binding to the active site of the acetylcholinesterase enzyme.

Key pharmacophoric elements identified through synthesis and analogue testing include:

The N-hydroxy-azacyclononane ring: The N-hydroxy group is a critical feature. Removal of this hydroxyl group leads to a significant reduction in inhibitory activity, indicating its essential role in the binding interaction with the enzyme.

The Spiro-Oxa-Acetal Moiety: The spirocyclic tetrahydrofuran ring connected to the azacyclononane ring forms a unique oxa-spiroacetal. This entire substructure is vital for maintaining the correct conformation of the molecule.

Carbonyl Groups: The presence of two ketone groups, one on the cyclohexanone ring (at C13) and one on the cyclopentanone ring, is important for potency. Modifications to these groups, such as reduction to alcohols, result in a marked decrease in activity. This suggests these carbonyls may be involved in hydrogen bonding or other polar interactions within the enzyme's active site.

Studies on synthetic analogues have confirmed that the intact, full-skeleton structure is necessary for potent inhibition. researchgate.net Any significant simplification or alteration of this core framework leads to a substantial loss of activity, highlighting that the entire molecule acts as a cohesive pharmacophore.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound. The natural product is the (+)-enantiomer, and enantioselective total synthesis has been crucial in confirming the importance of this specific configuration. researchgate.netacs.org

While direct comparisons of the inhibitory activity of different this compound stereoisomers are not extensively documented, the general principles observed in related Lycopodium alkaloids underscore the importance of stereochemistry. For instance, in the case of Huperzine A, another potent AChE inhibitor from the Lycopodium family, the naturally occurring (-)-enantiomer is significantly more active than its synthetic (+)-counterpart. researchgate.net This demonstrates that the precise stereochemical configuration is a key determinant of biological activity in this class of alkaloids. For fawcettimine-class alkaloids, to which this compound belongs, achieving correct stereocontrol during synthesis is considered critical for retaining biological function. researchgate.net

Impact of Functional Group Modifications on Potency and Selectivity

The synthesis of various full-skeleton analogues of (+)-Sieboldine A has provided direct insight into how specific functional groups influence its acetylcholinesterase inhibitory potency. The results from these modifications underscore the importance of the N-hydroxy group and the C13-ketone.

A 2022 study by Yao and colleagues systematically modified the structure of (+)-Sieboldine A and evaluated the AChE inhibitory activity of the resulting analogues. The findings are summarized in the table below.

| Compound | Modification from (+)-Sieboldine A | AChE Inhibition (IC50, µM) |

|---|---|---|

| (+)-Sieboldine A | - | 2.0 |

| Analogue 1 | Removal of the N-hydroxy group | > 50 |

| Analogue 2 | Reduction of C13-ketone to a hydroxyl group | 15.8 |

| Analogue 3 | Removal of both the N-hydroxy group and the C13-ketone (as hydroxyl) | > 50 |

Comparative SAR with Other Lycopodium Alkaloids (e.g., Huperzine A)

A comparison between this compound and Huperzine A, another well-known Lycopodium alkaloid and AChE inhibitor, is instructive. Despite both being potent inhibitors, they belong to different structural classes and possess distinct molecular frameworks.

| Feature | (+)-Sieboldine A | (-)-Huperzine A |

| Alkaloid Class | Fawcettimine (B102650) | Lycodine (B1675731) |

| Core Structure | Fused tetracyclic system with an aza-cyclononane ring | Bridged tricyclic system with a pyridone ring |

| Key Functional Groups | N-hydroxy, spiro-oxa-acetal, two ketones | α-pyridone, exocyclic ethylidene group, primary amine |

| AChE IC50 | 2.0 µM | ~0.1 µM (for natural (-)-isomer) |

| AChE IC50 | 1.6 µM (for racemic (±)-mixture) nih.gov |

Data sourced from multiple references, see citations for details. nih.govnih.govresearchgate.net

The comparison highlights several key points:

Different Scaffolds, Similar Function: this compound and Huperzine A demonstrate that vastly different molecular architectures can achieve potent AChE inhibition. This compound's activity relies on its complex, fused fawcettimine core, whereas Huperzine A utilizes a more compact, bridged lycodine scaffold. researchgate.netnih.gov

Role of the Nitrogen Atom: In both molecules, the nitrogen atom is crucial, but it is presented differently. This compound features a tertiary N-hydroxy amine within a large nine-membered ring, while Huperzine A has a primary amine as part of its bridged system. This suggests that a basic nitrogen center, capable of forming key interactions, is a common feature for inhibition.

Aromatic vs. Saturated Systems: Huperzine A contains an α-pyridone ring, an aromatic system known to engage in π-π stacking interactions with aromatic residues (like tryptophan) in the active site of AChE. This compound lacks such an aromatic ring system, suggesting its binding is likely dominated by hydrogen bonding and shape complementarity, leveraging its ketones and N-hydroxy group.

Biological Activities and Molecular Mechanisms of Sieboldine a

Acetylcholinesterase (AChE) Inhibition

Sieboldine A has demonstrated significant potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netoup.comrsc.org The inhibition of this enzyme is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netscielo.brnih.gov

In vitro Enzymatic Inhibition Assays

In vitro studies have consistently shown that this compound is a potent inhibitor of acetylcholinesterase. researchgate.netacs.org Using the Ellman's method, which colorimetrically measures the product of AChE-catalyzed hydrolysis, researchers have determined its inhibitory concentration.

One study reported that this compound inhibited acetylcholinesterase from electric eel with a half-maximal inhibitory concentration (IC50) value of 2.0 μM. acs.org Another source reported an IC50 of 2.0 μg/mL. pitt.edu

Kinetic Characterization of AChE Interaction

Currently, detailed kinetic studies characterizing the precise nature of the interaction between this compound and acetylcholinesterase, such as whether the inhibition is competitive, non-competitive, or mixed-type, are not extensively available in the public domain. However, it is known to be a reversible inhibitor of the enzyme.

Comparative Analysis with Established AChE Inhibitors

The acetylcholinesterase inhibitory activity of this compound has been compared to that of established drugs used in the treatment of Alzheimer's disease. acs.org Its in vitro potency is notably comparable to that of (±)-huperzine A, another Lycopodium alkaloid, which had an IC50 of 1.6 μM in the same study. acs.org Huperzine A is a well-known, potent, and reversible AChE inhibitor. For context, other established AChE inhibitors like galantamine, donepezil, and rivastigmine (B141) are also used clinically, but direct comparative IC50 values with this compound under identical experimental conditions are not always available. nih.govzespoldowna.info

Table 1: Comparative AChE Inhibition of this compound and Huperzine A

| Compound | IC50 (μM) | Source |

|---|---|---|

| This compound | 2.0 | acs.org |

| (±)-Huperzine A | 1.6 | acs.org |

Molecular Docking and Modeling Studies of Enzyme-Ligand Interactions (Hypothetical)

While specific molecular docking studies for this compound are not widely published, such computational techniques are frequently employed to understand how ligands interact with the active site of acetylcholinesterase. researchgate.netscielo.br Hypothetically, a molecular docking study of this compound would likely reveal key interactions within the enzyme's gorge. The complex, three-dimensional structure of this compound would allow for multiple points of contact with amino acid residues in both the catalytic active site and the peripheral anionic site of AChE. Hydrogen bonding, particularly involving the N-hydroxy group, and hydrophobic interactions are anticipated to be crucial for stabilizing the enzyme-ligand complex.

Cellular Cytotoxicity

In addition to its anti-AChE activity, this compound has been evaluated for its potential as an anticancer agent.

In vitro Assessment in Cancer Cell Lines (e.g., murine lymphoma L1210 cells)

This compound has demonstrated modest to significant cytotoxic activity against murine lymphoma L1210 cells in vitro. pitt.edursc.orgunivie.ac.at One study reported an IC50 value of 5.1 μg/mL against this cell line. pitt.eduacs.org This suggests that this compound may have potential applications in cancer research, although further investigation is required to elucidate its mechanism of action and selectivity. academicjournals.org

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 | Source |

|---|---|---|

| Murine Lymphoma L1210 | 5.1 μg/mL | pitt.eduacs.org |

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest) (Hypothetical)

This compound has been identified as a compound with significant cytotoxic properties. Specifically, it demonstrates potent activity against murine lymphoma L1210 cells, with a reported IC50 value of 5.1 μg/mL. rsc.orgoup.comnih.gov While the cytotoxic effect is established, the precise molecular mechanisms underpinning this activity have not been empirically determined for this compound. However, based on the known mechanisms of other cytotoxic natural products, a hypothetical framework for its action can be proposed. nih.govresearchgate.net

The observed cytotoxicity could potentially be mediated through the induction of apoptosis (programmed cell death) and/or the arrest of the cell cycle. These are common pathways through which anti-cancer agents exert their effects. nih.govcaldic.com

Hypothetical Cytotoxic Mechanisms of this compound

| Mechanism | Potential Molecular Events | Key Protein Targets (Hypothetical) |

|---|---|---|

| Apoptosis Induction | Activation of intrinsic or extrinsic apoptotic pathways, leading to DNA fragmentation and cell death. nih.gov This could involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. researchgate.net | Caspases (e.g., Caspase-3, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), p53. nih.govresearchgate.net |

| Cell Cycle Arrest | Halting of cell cycle progression at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. mdpi.com This would involve the modulation of cyclins and cyclin-dependent kinases (CDKs). | Cyclins (e.g., Cyclin B1), CDKs, p21, p27. researchgate.netmdpi.com |

Further investigation is required to elucidate whether this compound's cytotoxicity in lymphoma cells is driven by apoptosis, cell cycle arrest, or other mechanisms such as necrosis or autophagy.

Investigation of Other Potential Biological Activities (in vitro and in vivo preclinical models)

Beyond its established acetylcholinesterase inhibition and cytotoxicity, the complex structure of this compound suggests it may possess a wider range of biological activities. Preclinical investigations could unveil its potential in various therapeutic areas.

Anti-inflammatory Mechanisms (e.g., modulation of signaling pathways, cytokine regulation)

While direct studies on the anti-inflammatory properties of this compound are currently lacking, many natural alkaloids and other phytochemicals exhibit potent anti-inflammatory effects. mdpi.com It is plausible to hypothesize that this compound could modulate key inflammatory pathways. For instance, other natural compounds have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. ebi.ac.uk This inhibition leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). ebi.ac.uk Another potential mechanism could involve the modulation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are also critical in the inflammatory response. nih.govacs.org

Potential Anti-inflammatory Targets for this compound (Hypothetical)

| Signaling Pathway | Key Mediators | Potential Effect |

|---|---|---|

| NF-κB Pathway | IκBα, p65 | Inhibition of p65 phosphorylation and nuclear translocation. ebi.ac.uk |

| MAPK Pathway | JNK, p38, ERK | Inhibition of phosphorylation. nih.gov |

| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Reduced production and release. ebi.ac.uknih.gov |

| Inflammatory Enzymes | iNOS, COX-2 | Downregulation of expression. mdpi.comnih.gov |

Investigating these potential mechanisms would be a crucial step in determining the anti-inflammatory potential of this compound.

Neurobiological Effects beyond AChE Inhibition (e.g., nicotinic receptor modulation)

The primary reported neurobiological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. rsc.orgacs.org This activity itself suggests potential for treating neurodegenerative conditions like Alzheimer's disease, similar to the drug Huperzine A. nih.govacs.org However, the cholinergic system is complex, and compounds acting on it may have multiple targets.

A significant area for investigation is the potential modulation of nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are crucial for various cognitive functions, and their dysfunction is implicated in several neurological disorders. mdpi.comresearchgate.net Positive allosteric modulators (PAMs) of nAChRs, particularly the α7 subtype, are of great interest as they can enhance cholinergic signaling without directly causing receptor over-activation and desensitization. nih.govmdpi.com The α7 nAChR is also involved in neuroprotection and the regulation of neuroinflammation. mdpi.commdpi.com Given that this compound is a Lycopodium alkaloid, and this class of compounds acts on the cholinergic system, it is a reasonable hypothesis that this compound could function as an allosteric modulator of nAChRs, representing a neurobiological mechanism that is complementary to its AChE inhibition.

Potential in Other Disease Models (e.g., neurodegenerative, infectious, cancer) (Hypothetical)

The known biological activities of this compound provide a foundation for exploring its therapeutic potential in various disease models.

Neurodegenerative Diseases: The potent AChE inhibitory activity of this compound makes it a compelling candidate for further study in models of Alzheimer's disease and other dementias characterized by cholinergic deficits. nih.govacs.org If it is also found to modulate nAChRs, it could offer a multi-target approach to neuroprotection and cognitive enhancement. researchgate.netmdpi.com

Cancer: The demonstrated cytotoxicity against murine lymphoma L1210 cells provides a direct, evidence-based rationale for evaluating this compound in a broader range of cancer models. rsc.orgoup.com Future studies could explore its efficacy against other hematological malignancies and solid tumors, both in vitro and in in vivo xenograft models. The focus would be on elucidating the specific cell death pathways it activates. caldic.com

Infectious Diseases: Many complex natural products possess antimicrobial or antiviral properties. To date, the potential of this compound in infectious disease models has not been reported. This remains an unexplored area of investigation where the compound could exhibit novel activity.

Identification and Validation of Molecular and Cellular Targets

Proteomic and Interactomic Approaches (Hypothetical)

To move beyond the currently known activities and understand the full biological impact of this compound, a systematic identification of its molecular targets is necessary. Modern chemical proteomics and interactomics offer powerful, unbiased methods to achieve this. rsc.orgnih.gov These approaches could reveal the direct binding partners of this compound within the cell, confirming expected targets and uncovering novel ones, thereby explaining its polypharmacology.

A hypothetical strategy would involve synthesizing a probe molecule by attaching a reactive group (e.g., a photo-affinity label like a diazirine) and/or an enrichment tag (e.g., biotin) to the this compound scaffold, ensuring that the modification does not abolish its biological activity. nih.gov

Hypothetical Proteomic Workflow for this compound Target ID

| Step | Description | Rationale |

|---|---|---|

| 1. Probe Synthesis | Synthesize a this compound analog with a clickable tag (e.g., alkyne) and/or a photo-crosslinking group. | To enable covalent linkage to binding partners and subsequent purification. nih.gov |

| 2. Cellular Treatment | Treat relevant live cells (e.g., L1210 lymphoma cells) with the probe. For photo-affinity probes, irradiate with UV light to induce crosslinking. | To capture protein interactions in a physiological context. |

| 3. Cell Lysis & Enrichment | Lyse the cells and use the tag (e.g., via click chemistry to a biotin (B1667282) handle) to pull down the probe-protein complexes using affinity chromatography (e.g., streptavidin beads). | To isolate and concentrate the specific cellular targets of this compound. |

| 4. Mass Spectrometry | Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze them using high-resolution mass spectrometry. nih.gov | To identify the proteins that directly interacted with the this compound probe. |

| 5. Bioinformatic Analysis | Analyze the resulting protein list to identify high-confidence targets, map them to cellular pathways, and validate them with orthogonal assays. | To understand the mechanism of action and potential off-target effects. |

This type of unbiased, discovery-based approach could significantly expand our understanding of this compound's mechanism of action and guide its future development as a potential therapeutic agent. rsc.orgnih.gov

Gene Expression Profiling (Hypothetical)

While direct and comprehensive gene expression profiling studies on this compound are not widely available in the scientific literature, its known biological activities allow for a hypothetical projection of its potential effects on gene expression.

The primary bioactivity of this compound is its role as an acetylcholinesterase (AChE) inhibitor. nih.gov Inhibition of AChE leads to an increase in acetylcholine levels at the synapse, which can trigger a cascade of downstream cellular signaling. nih.gov This modulation of cholinergic signaling could hypothetically influence the expression of various genes. For instance, studies on other AChE inhibitors have shown alterations in the expression of genes related to neuroprotection, synaptic plasticity, and inflammatory responses. mdpi.com It is plausible that this compound could upregulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and their corresponding receptors, which are crucial for neuronal survival and function. mdpi.com Conversely, it might downregulate the expression of pro-inflammatory cytokines in the central nervous system. mdpi.com Some research indicates that long-term AChE inhibition can also lead to adaptive changes in the expression of the AChE gene itself. frontiersin.orgnih.gov

Furthermore, this compound has demonstrated modest cytotoxicity. nih.gov Cellular responses to cytotoxic agents often involve significant changes in gene expression related to cell cycle control, apoptosis, and DNA repair. Therefore, it is conceivable that this compound could modulate the expression of key regulatory genes in these pathways. This might include the upregulation of pro-apoptotic genes like those in the Caspase family and tumor suppressor genes, and the downregulation of anti-apoptotic genes.

| Pathway | Potential Gene Target | Hypothesized Effect | Associated Bioactivity |

|---|---|---|---|

| Cholinergic Signaling | BDNF | Upregulation | Neuroprotection |

| Cholinergic Signaling | AChE | Downregulation (feedback) | AChE Inhibition |

| Apoptosis | CASP3, CASP9 | Upregulation | Cytotoxicity |

| Apoptosis | Bcl-2 | Downregulation | Cytotoxicity |

| Cell Cycle | CDKN1A (p21) | Upregulation | Cytotoxicity |

Receptor Binding Studies

The most well-documented molecular interaction for this compound is its potent inhibitory activity against the enzyme acetylcholinesterase (AChE). nih.gov This interaction is a critical aspect of its biological function. While AChE is an enzyme and not a classical receptor, the specific binding of this compound to its active site is a key molecular recognition event. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. nih.gov This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.comscielo.br

Research has quantified this inhibitory activity, demonstrating the potency of this compound. In addition to its primary target, the compound has also been shown to possess modest cytotoxicity against murine lymphoma L1210 cells, indicating it interacts with other cellular targets to induce cell death, though these specific interactions are less characterized. researchgate.net

| Target/Assay | Reported IC₅₀ | Source Organism for Target | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | 2.0 µM | Electric Eel | researchgate.net |

| Cytotoxicity vs. Murine Lymphoma L1210 cells | 5.1 µg/mL | N/A | nih.gov |

Involvement in Specific Signaling Pathways (e.g., NF-κB, MAPK) (Hypothetical)

Direct experimental evidence detailing the effects of this compound on specific signaling pathways such as NF-κB and MAPK is limited. However, based on its established cytotoxic activity, it is possible to hypothesize its potential involvement.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes kinases like JNK, p38, and ERK, is a central regulator of cellular processes including proliferation, inflammation, and apoptosis. The cytotoxic properties of this compound could be mediated through the activation of pro-apoptotic MAPK signaling cascades. For example, cellular stress induced by a cytotoxic compound can lead to the phosphorylation and activation of p38 and JNK, which in turn can trigger apoptosis. nih.govspandidos-publications.com

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response, immune function, and cell survival. nih.govacs.org In some cellular contexts, cytotoxic agents can induce an inflammatory response and activate NF-κB. nih.govspandidos-publications.com This activation can sometimes be a pro-survival signal to counteract the cytotoxic stress, or it can contribute to the cell death process depending on the cellular environment. besjournal.com It is plausible that the cytotoxicity exhibited by this compound could involve the modulation of NF-κB activity.

Conversely, the neuroprotective effects anticipated from an AChE inhibitor could involve these same pathways. Enhanced cholinergic signaling has been linked to anti-inflammatory effects, potentially through the inhibition of NF-κB activation in neural and immune cells. mdpi.com

| Signaling Pathway | Key Protein | Hypothesized Effect of this compound | Potential Outcome |

|---|---|---|---|

| MAPK | p-p38 / p-JNK | Increase | Apoptosis (related to cytotoxicity) |

| p-ERK | Increase | Neuronal Survival (related to AChE inhibition) | |

| NF-κB | p-p65 (Activation) | Increase or Decrease | Cellular Stress Response or Anti-inflammatory Effect |

Advanced Analytical Methodologies in Sieboldine a Research

Quantitative Analysis of Sieboldine A in Biological and Synthetic Samples

Accurate quantification of this compound is crucial for synthetic chemistry, pharmacokinetic studies, and understanding its distribution in biological systems. This is achieved through a combination of high-resolution separation and sensitive detection techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the sensitive and selective quantification of complex alkaloids like this compound from intricate biological matrices. rsc.org The use of Ultra-Performance Liquid Chromatography (UPLC) further enhances resolution and reduces analysis time. mdpi.com

The method involves chromatographic separation, typically on a C18 column, followed by ionization, usually via electrospray ionization (ESI). frontiersin.orgnih.gov Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govmdpi.com For instance, a typical LC-MS/MS method development would involve optimizing the ion transitions for the target analyte and a suitable internal standard. nih.gov While specific parameters for this compound are not widely published, methods for other complex natural products, such as the cyanine (B1664457) dye cypate, demonstrate the typical approach. nih.gov These methods are validated for linearity, precision, and accuracy to ensure reliable quantification. nih.gov

Table 1: Representative LC-MS/MS Parameters for Natural Product Quantification

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Cypate | 626.3 | 596.3 | ESI+ | nih.gov |

| IR-820 (Internal Standard) | 827.4 | 330.2 | ESI+ | nih.gov |

| Sieboldin (Dihydrochalcone) | 437.1 | 275.1 | ESI- | researchgate.net |

| Trilobatin | 435.1 | 273.1 | ESI- | researchgate.net |

This table provides examples of parameters used for compounds structurally different from, but methodologically relevant to, the analysis of complex natural products like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of this compound, direct analysis by GC-MS is not feasible without chemical derivatization. However, this technique is valuable for analyzing smaller, related metabolites within the Lycopodium alkaloid biosynthetic pathway. For example, potential precursors or related metabolic products that are more volatile could be identified and quantified using GC-MS, providing insights into the broader metabolic network. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel compounds, and the structure of this compound was confirmed using 2D NMR techniques. nih.gov Beyond structural analysis, NMR is a powerful tool for assessing the purity of synthetic and isolated compounds. mdpi.com

Quantitative NMR (qNMR) can determine the purity of a sample with high accuracy without requiring an identical standard for calibration. The method involves adding a known amount of an internal standard to the sample. By comparing the integral of a specific resonance signal from the analyte (this compound) to the integral of a signal from the standard, the absolute quantity and thus the purity of the analyte can be calculated. stackexchange.comreddit.com This is particularly useful for characterizing final synthetic products and purified natural isolates. However, careful selection of non-overlapping signals and relaxation delays is critical for accuracy. reddit.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Metabolomics and Pathway Analysis in Lycopodium Species

Understanding how and why Lycopodium species produce this compound and other alkaloids requires a systems-level approach. Metabolomics and transcriptomics are key technologies used to map out biosynthetic pathways and their regulation.

Metabolomics studies in Lycopodium and related genera like Huperzia utilize LC-MS platforms to profile a wide range of alkaloids simultaneously. nih.gov

Untargeted Profiling: This discovery-driven approach aims to capture a comprehensive snapshot of all detectable metabolites in a sample. It is instrumental in identifying novel alkaloids and observing global metabolic changes across different tissues or developmental stages. nih.govnih.gov

Targeted Profiling: This method focuses on the precise quantification of a predefined list of known compounds, such as specific Lycopodium alkaloids. nih.gov It offers higher sensitivity and accuracy for tracking the accumulation of specific molecules like huperzine A, a related and well-studied alkaloid. nih.gov

These profiling strategies have revealed that alkaloid distribution can be highly tissue-specific and have helped identify metabolic biomarkers for different plant tissues. nih.govnih.gov For example, a comprehensive metabolomics study of Huperzia serrata identified 118 peaks as Lycopodium alkaloids, showcasing the chemical diversity within this genus. nih.gov

Table 2: Summary of Relevant Metabolomics Studies in Lycopodium and Related Genera

| Species Studied | Analytical Platform | Analysis Type | Key Findings | Reference |

| Phlegmariurus tetrastichus | LC-MS | Targeted Metabolomics | Identified active de novo biosynthesis of Huperzine A in shoots. | nih.gov |

| Huperzia serrata | UPLC-MS | Untargeted Metabolomics | Putatively identified 118 Lycopodium alkaloids; showed differential accumulation in various tissues. | nih.gov |

| Huperzia serrata | Widely Targeted Metabolomics | Targeted & Untargeted | Identified 12 metabolites in the Huperzine A biosynthesis pathway. | frontiersin.org |

| Alpine Herbal Plants | UPLC-Q-Orbitrap MS | Targeted & Untargeted | Developed a screening method for over 250 untargeted alkaloids. | nih.gov |

Transcriptomics, the study of the complete set of RNA transcripts, provides a functional link between the genome and the metabolome. By analyzing gene expression in tissues with high versus low alkaloid content, researchers can identify candidate genes involved in the biosynthesis of these complex molecules. nih.gov

Studies on Lycopodium and related species have successfully used RNA-sequencing (RNA-seq) paired with metabolomic data to uncover biosynthetic pathways. nih.govharvard.edu This combined approach identifies genes whose expression levels are highly correlated with the accumulation of specific alkaloids. nih.gov Through this "omics"-based strategy, researchers have identified a co-expressed set of genes—a potential biosynthetic regulon—that includes enzymes like copper amine oxidases and transcription factors that likely orchestrate the production of alkaloids such as Huperzine A. nih.govfrontiersin.org This methodology is directly applicable to discovering the currently unknown biosynthetic pathway of this compound.

Table 3: Key Gene Families Identified via Transcriptomics in Lycopodium Alkaloid Biosynthesis

| Gene/Enzyme Family | Proposed Function in Pathway | Correlation with Alkaloid Levels | Reference |

| Lysine (B10760008) Decarboxylase (LDC) | Early biosynthetic step (lysine to cadaverine) | High co-expression with pathway genes | nih.gov |

| Copper Amine Oxidase (CAO) | Oxidation of diamine precursors | High co-expression with pathway genes | nih.gov |

| P450 Monooxygenases | Tailoring steps (hydroxylation, cyclization) | Differential expression in high-producing tissues | frontiersin.org |

| bHLH, C3H, C2H2, bZIP | Transcription Factors (TFs) | Implicated in regulating pathway gene expression | frontiersin.org |

Data Analysis and Statistical Methods (e.g., PCA, OPLS-DA)